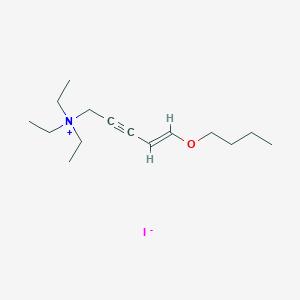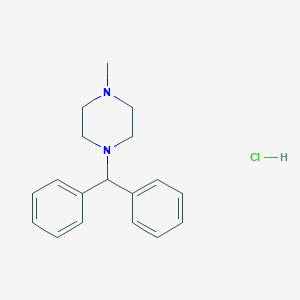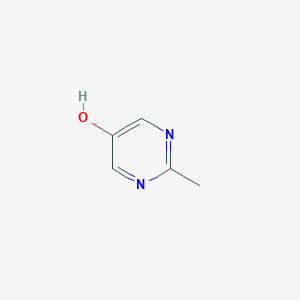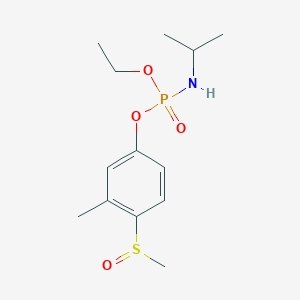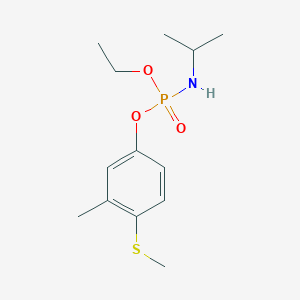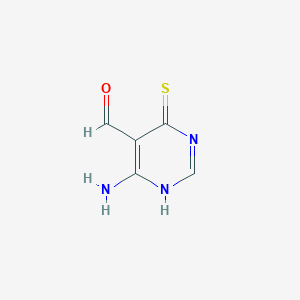![molecular formula C19H25NO6 B133171 N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester CAS No. 144787-23-5](/img/structure/B133171.png)
N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester, commonly known as PAL-ATB, is a synthetic compound that has garnered significant interest in scientific research. This compound belongs to the category of protease inhibitors and is known for its ability to inhibit the activity of the enzyme, aspartyl protease.
Wirkmechanismus
PAL-ATB works by binding to the active site of aspartyl protease, preventing the enzyme from cleaving the viral polyprotein into functional proteins. This results in the production of non-infectious viral particles, leading to a decrease in viral load.
Biochemische Und Physiologische Effekte
PAL-ATB has been shown to be effective in reducing the viral load in HIV-infected patients. It has also been shown to have a low toxicity profile, making it a promising candidate for the development of anti-HIV drugs. However, further studies are needed to determine the long-term effects of PAL-ATB on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PAL-ATB is its high specificity for aspartyl protease, which makes it an effective inhibitor of the enzyme. However, the synthesis of PAL-ATB is a complex process that requires expertise in organic chemistry. This makes it difficult to produce large quantities of the compound for use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on PAL-ATB. One area of interest is the development of new anti-HIV drugs that are based on the structure of PAL-ATB. Another area of interest is the study of the long-term effects of PAL-ATB on human health. Additionally, further studies are needed to determine the efficacy of PAL-ATB in the treatment of other viral infections.
Synthesemethoden
PAL-ATB is synthesized through a series of chemical reactions that involve the protection of the amino and carboxyl groups of L-aspartic acid, followed by the addition of an allyl group and phenylmethoxy carbonyl group. The final step involves the addition of a tert-butyl ester group to the amino acid. The synthesis of PAL-ATB is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
PAL-ATB has been extensively studied for its potential use in the treatment of HIV/AIDS. Aspartyl protease is an essential enzyme for the replication of the HIV virus, and the inhibition of this enzyme can prevent the virus from replicating. PAL-ATB has been shown to be effective in inhibiting the activity of aspartyl protease, making it a promising candidate for the development of anti-HIV drugs.
Eigenschaften
CAS-Nummer |
144787-23-5 |
|---|---|
Produktname |
N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester |
Molekularformel |
C19H25NO6 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid |
InChI |
InChI=1S/C19H25NO6/c1-5-9-14(16(21)22)15(17(23)26-19(2,3)4)20-18(24)25-12-13-10-7-6-8-11-13/h5-8,10-11,14-15H,1,9,12H2,2-4H3,(H,20,24)(H,21,22)/t14?,15-/m0/s1 |
InChI-Schlüssel |
SXDKIZPHXVFDPJ-LOACHALJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](C(CC=C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES |
CC(C)(C)OC(=O)C(C(CC=C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C(CC=C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Synonyme |
N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



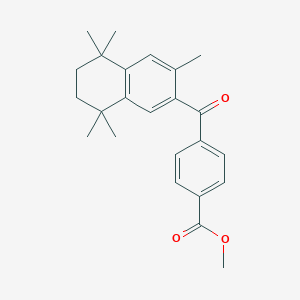
![15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B133092.png)
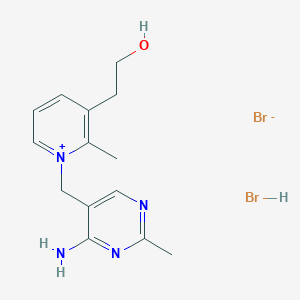
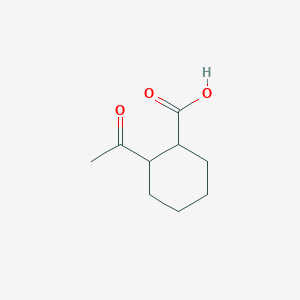
![2-[(2-Chlorobenzyl)thio]aniline](/img/structure/B133099.png)
![(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B133100.png)
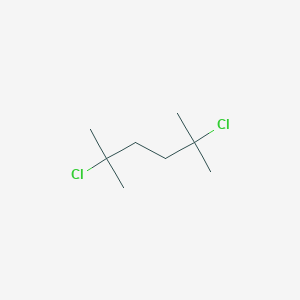
![3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B133106.png)
